molecular formula C17H18ClN3S B11431690 2-(5-chlorothiophen-2-yl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine

2-(5-chlorothiophen-2-yl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11431690
M. Wt: 331.9 g/mol
InChI Key: LQOILTQKFHKDJX-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chlorothiophene moiety and a cyclohexyl group attached to the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable pyridine derivative with an appropriate amine under acidic or basic conditions.

    Introduction of the chlorothiophene moiety: This step involves the coupling of the imidazo[1,2-a]pyridine core with a chlorothiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Attachment of the cyclohexyl group: The final step involves the alkylation of the nitrogen atom in the imidazo[1,2-a]pyridine core with a cyclohexyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chlorothiophen-2-yl)pyridin-3-amine: This compound shares the chlorothiophene moiety but lacks the cyclohexyl group and imidazo[1,2-a]pyridine core.

    N-cyclohexylimidazo[1,2-a]pyridin-3-amine: This compound contains the cyclohexyl group and imidazo[1,2-a]pyridine core but lacks the chlorothiophene moiety.

Uniqueness

2-(5-chlorothiophen-2-yl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine is unique due to the combination of the chlorothiophene moiety, cyclohexyl group, and imidazo[1,2-a]pyridine core. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the chlorothiophene moiety may enhance its antimicrobial activity, while the cyclohexyl group may improve its binding affinity to certain molecular targets.

Properties

Molecular Formula

C17H18ClN3S

Molecular Weight

331.9 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C17H18ClN3S/c18-14-10-9-13(22-14)16-17(19-12-6-2-1-3-7-12)21-11-5-4-8-15(21)20-16/h4-5,8-12,19H,1-3,6-7H2

InChI Key

LQOILTQKFHKDJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(N=C3N2C=CC=C3)C4=CC=C(S4)Cl

Origin of Product

United States

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